molecular formula C15H23N6O8P B12938453 ((2R,3S,4R,5R)-5-(6-((S)-2-Aminopentanamido)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate

((2R,3S,4R,5R)-5-(6-((S)-2-Aminopentanamido)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate

Cat. No.: B12938453
M. Wt: 446.35 g/mol
InChI Key: MPKSMWMQIYWZLZ-JVEUSOJLSA-N
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Description

The compound ((2R,3S,4R,5R)-5-(6-((S)-2-Aminopentanamido)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate is a complex organic molecule with significant biological and chemical importance. This compound is a derivative of nucleotides, which are the building blocks of nucleic acids like DNA and RNA. Its structure includes a purine base, a sugar moiety, and a phosphate group, making it a crucial component in various biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2R,3S,4R,5R)-5-(6-((S)-2-Aminopentanamido)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate involves multiple steps, starting from the basic purine structure. The process typically includes:

    Formation of the Purine Base: The purine base is synthesized through a series of reactions involving formylation, cyclization, and amination.

    Attachment of the Sugar Moiety: The sugar moiety, specifically a ribose or deoxyribose, is attached to the purine base through a glycosidic bond.

    Phosphorylation: The final step involves the addition of the phosphate group to the sugar moiety, forming the complete nucleotide structure.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process is optimized for high yield and purity, ensuring the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

((2R,3S,4R,5R)-5-(6-((S)-2-Aminopentanamido)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reaction conditions.

    Reduction: Reduction reactions can modify the purine base or the sugar moiety, leading to different structural analogs.

    Substitution: Substitution reactions can occur at the amino or hydroxyl groups, introducing new functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions include various nucleotide analogs, which can have different biological activities and applications.

Scientific Research Applications

((2R,3S,4R,5R)-5-(6-((S)-2-Aminopentanamido)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate: has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Plays a role in understanding cellular processes, such as DNA replication and repair.

    Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.

    Industry: Utilized in the production of pharmaceuticals and as a reagent in biochemical assays.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets and pathways. It can bind to enzymes involved in nucleotide metabolism, inhibiting their activity and affecting cellular processes. The phosphate group allows it to participate in phosphorylation reactions, which are crucial for signal transduction and energy transfer in cells.

Comparison with Similar Compounds

Similar Compounds

  • Adenosine Triphosphate (ATP)
  • Guanosine Monophosphate (GMP)
  • Cytidine Monophosphate (CMP)

Uniqueness

((2R,3S,4R,5R)-5-(6-((S)-2-Aminopentanamido)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate: is unique due to its specific structure, which combines a purine base with an amino pentanamide group. This unique structure allows it to interact with different molecular targets and exhibit distinct biological activities compared to other nucleotides.

Properties

Molecular Formula

C15H23N6O8P

Molecular Weight

446.35 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-[6-[[(2S)-2-aminopentanoyl]amino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C15H23N6O8P/c1-2-3-7(16)14(24)20-12-9-13(18-5-17-12)21(6-19-9)15-11(23)10(22)8(29-15)4-28-30(25,26)27/h5-8,10-11,15,22-23H,2-4,16H2,1H3,(H2,25,26,27)(H,17,18,20,24)/t7-,8+,10+,11+,15+/m0/s1

InChI Key

MPKSMWMQIYWZLZ-JVEUSOJLSA-N

Isomeric SMILES

CCC[C@@H](C(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N

Canonical SMILES

CCCC(C(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N

Origin of Product

United States

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